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Compound of Interest

Compound Name:
4-Acetamido-2-

aminobenzenesulfonic acid

Cat. No.: B042591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-Acetamido-2-aminobenzenesulfonic
acid (CAS No. 88-64-2), a key intermediate in the synthesis of dyes and a compound of

interest in pharmaceutical development. This document consolidates its chemical properties,

synthesis, analytical data, and key applications, presenting quantitative information in

structured tables and detailing experimental protocols.

Physicochemical and Computational Properties
4-Acetamido-2-aminobenzenesulfonic acid is an aromatic sulfonic acid appearing as a white

to pale yellow crystalline solid.[1] Its structure, featuring an amine group, an acetamido group,

and a sulfonic acid group, makes it soluble in water and other polar solvents.[1][2] This

solubility is influenced by both pH and temperature.[2]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference(s)

CAS Number 88-64-2 [3]

Molecular Formula C₈H₁₀N₂O₄S [4]

Molecular Weight 230.24 g/mol [4]

Appearance
White to pale yellow crystalline

solid
[1]

Melting Point 90-92 °C [3]

Synonyms

1-Amino-3-

acetylaminobenzene-6-sulfonic

acid, 5-Acetylaminoaniline-2-

sulfonic acid, 3'-Amino-4'-

sulfoacetanilide

[4][5]

Table 2: Computational Chemistry Data

Parameter Value

TPSA (Topological Polar Surface Area) 109.49 Å²

LogP (Octanol-Water Partition Coefficient) 0.4739

Hydrogen Bond Acceptors 4

Hydrogen Bond Donors 3

Rotatable Bonds 2

Synthesis and Manufacturing
The synthesis of 4-acetamido-2-aminobenzenesulfonic acid is logically achieved via a two-

step process starting from m-phenylenediamine. The first step involves the sulfonation of m-

phenylenediamine to produce the key intermediate, 2,4-diaminobenzenesulfonic acid.[6] The

second, more nuanced step, is the selective N-acetylation of the amino group at the 4-position,

which is para to the sulfonic acid group and sterically less hindered than the amino group at the

2-position.
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While a specific, detailed protocol for the selective acetylation of 2,4-diaminobenzenesulfonic

acid to yield the title compound is not readily available in peer-reviewed literature, the synthesis

of its direct precursor is well-documented.

Step 1: Sulfonation

Step 2: Selective Acetylation

m-Phenylenediamine

2,4-Diaminobenzenesulfonic Acid

Sulfur Trioxide
(in 1,2-dichloroethane)

60°C, 10h

4-Acetamido-2-aminobenzenesulfonic Acid

Acetic Anhydride / Acetic Acid
(Controlled pH 4-6)

Click to download full resolution via product page

Figure 1. Proposed synthetic pathway for 4-Acetamido-2-aminobenzenesulfonic acid.

Experimental Protocol: Synthesis of 2,4-
Diaminobenzenesulfonic Acid[6]
This protocol details the synthesis of the direct precursor to the title compound.
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Preparation: Weigh 5.40 g (0.05 mol) of m-phenylenediamine and add it to 80 mL of 1,2-

dichloroethane in a suitable reaction vessel.

Dissolution: Stir the mixture at room temperature until the m-phenylenediamine is completely

dissolved.

Sulfonation: Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution. An exothermic

reaction may occur; control the addition rate to maintain a manageable temperature.

Reaction: After the addition is complete, raise the temperature of the reaction mixture to

60°C.

Incubation: Maintain the reaction at 60°C for 10 hours with continuous stirring.

Isolation: Upon completion, cool the mixture and collect the precipitated product by filtration.

Drying: Dry the filtered solid to yield 2,4-diaminobenzenesulfonic acid. The reported yield for

this procedure is approximately 95.96%.[6]

Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural confirmation of 4-acetamido-2-
aminobenzenesulfonic acid. While raw spectra are proprietary to data providers, a summary

of available analyses and an interpretation of expected signals are provided below.[1][7]

Table 3: Summary of Available Spectroscopic Data

Technique Availability

¹H NMR Data available[1]

IR Spectroscopy Data available

Mass Spectrometry (MS) Data available[7]

¹³C NMR, Raman, ESR Data mentioned as available

Interpretation of Expected Spectra
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

types of protons. The aromatic protons should appear as complex multiplets or doublets in

the δ 7.0-8.0 ppm region. The methyl protons of the acetyl group (CH₃) would present as a

sharp singlet around δ 2.0-2.2 ppm. The protons of the primary amine (-NH₂) and the amide

(-NH-) would appear as broad singlets, which can be exchangeable with D₂O, at variable

chemical shifts depending on solvent and concentration.

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for its

functional groups. Key expected peaks include: a broad band for O-H stretching of the

sulfonic acid group (SO₃H) around 2500-3300 cm⁻¹, N-H stretching vibrations for the primary

amine and secondary amide around 3200-3500 cm⁻¹, a strong C=O stretch for the amide

carbonyl at approximately 1650-1680 cm⁻¹, and strong S=O stretching bands for the sulfonic

acid group around 1030-1060 cm⁻¹ and 1150-1200 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (230.24 g/mol ).

Applications in Research and Industry
The primary industrial application of 4-acetamido-2-aminobenzenesulfonic acid is as a diazo

component in the synthesis of azo dyes.[3] Its structure allows it to be readily converted into a

stable diazonium salt, which can then react with various coupling components to produce a

wide range of colors. It is used to synthesize dyes such as C.I. Reactive Orange 107, C.I. Acid

Red 30, and C.I. Direct Green 50.[8] It also serves as a potential intermediate in drug

development and as a reagent in analytical chemistry.[4]
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Step 1: Diazotization

Step 2: Azo Coupling

4-Acetamido-2-aminobenzenesulfonic Acid

Diazonium Salt Intermediate

NaNO₂ + HCl
0-5°C

Azo Dye Product

Alkaline or Acidic Conditions

Coupling Component
(e.g., Naphthol derivative)

Alkaline or Acidic Conditions

Click to download full resolution via product page

Figure 2. General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye
The following is a representative protocol for the synthesis of an azo dye using an

aminobenzenesulfonic acid as the starting material. This procedure can be adapted for 4-
acetamido-2-aminobenzenesulfonic acid.[9]

Amine Solution Preparation: In a small Erlenmeyer flask, dissolve 1.0 g of the

aminobenzenesulfonic acid (e.g., 4-acetamido-2-aminobenzenesulfonic acid) in 10 mL of

2.6% aqueous sodium carbonate solution.

Nitrite Solution Preparation: Separately, prepare a solution of 0.4 g of sodium nitrite in 1 mL

of water.

Diazotization:

In a 100 mL beaker, place 1 mL of concentrated hydrochloric acid and 6 g of ice.
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Combine the amine solution and the nitrite solution into the small Erlenmeyer flask.

Add this combined solution dropwise using a disposable pipette to the beaker containing

the ice and acid, while stirring.

Place the resulting mixture in an ice-water bath to maintain a temperature between 0-5°C

and to promote the formation of the diazonium salt. This suspension is used directly in the

next step.

Coupling Component Solution: In a separate beaker, dissolve a molar equivalent of the

chosen coupling component (e.g., 2-naphthol) in 4 mL of 2.5 M aqueous sodium hydroxide

solution. Place this beaker in an ice-water bath.

Azo Coupling Reaction:

Add the cold suspension of the diazonium salt portion-wise to the cold solution of the

coupling component.

Stir the reaction mixture with a glass rod after each addition. A color change should be

observed as the azo dye forms.

Allow the reaction to proceed for 10 minutes with occasional stirring in the ice bath.

Isolation and Purification:

Heat the suspension on a hot plate until the solid dye dissolves.

Add 2 g of sodium chloride (NaCl) and continue heating to dissolve it, which helps to salt

out the dye.

Cool the beaker to room temperature, and then further cool it in an ice-water bath to

maximize precipitation.

Collect the solid azo dye product via vacuum filtration using a Büchner funnel.

Washing and Drying: Wash the collected solid with a small amount of saturated NaCl

solution and allow it to air dry completely before weighing.
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Safety and Handling
4-Acetamido-2-aminobenzenesulfonic acid should be handled with appropriate safety

precautions. It may pose health risks if ingested or inhaled.[4] Standard laboratory personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn when

handling this chemical. Work should be performed in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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